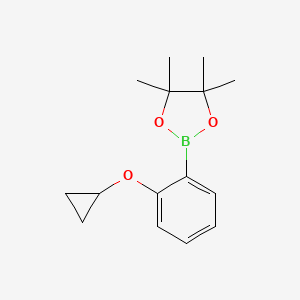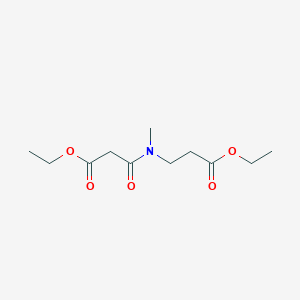
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
Übersicht
Beschreibung
“N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester” appears to be a complex organic compound. It contains functional groups such as esters and amides, which are common in many biological compounds and synthetic materials.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a malonic acid derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a central carbon atom bonded to an amide group (N-methyl), an ester group (ethoxycarbonyl), and an ethyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atom.Chemical Reactions Analysis
As an ester and an amide, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form carboxylic acids and alcohols or amines. It could also participate in condensation reactions with other carboxylic acids or amines.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water would depend on the balance of hydrophilic (amide and ester) and hydrophobic (ethyl) groups.Wissenschaftliche Forschungsanwendungen
Solubility in Supercritical Carbon Dioxide
A study by Chang et al. explored the solubility of compounds with modifications similar to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester" in supercritical carbon dioxide. The research focused on how the end group, molecular weight, and size affect solubility, offering insights into the compound's potential applications in supercritical fluid processes (Chang et al., 2012).
Anti-inflammatory Activity
Katagi et al. synthesized derivatives of malonamic acid, including compounds structurally related to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," and evaluated their anti-inflammatory activity. This study contributes to understanding the potential therapeutic applications of these compounds (Katagi et al., 1985).
Characterization Techniques
Huang et al. discussed the derivatization of amino acids to form volatile products, including esters similar to the compound , facilitating their analysis via gas chromatography or mass spectrometry. This research highlights the compound's relevance in analytical chemistry for amino acid characterization (Huang et al., 1993).
Alkoxycarbonylation of Heteroaromatic Bases
Coppa et al. utilized methoxy- and ethoxycarbonyl radicals, similar to the functional groups in "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," for the alkoxycarbonylation of heteroaromatic bases. This study provides insights into synthetic strategies that might be applicable to the compound (Coppa et al., 1992).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be studied as a potential pharmaceutical or as a building block for more complex organic molecules.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. If you have access to specific literature or data about this compound, I could help interpret that information.
Eigenschaften
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSRLPZDWIPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)
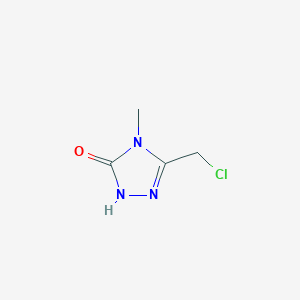
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
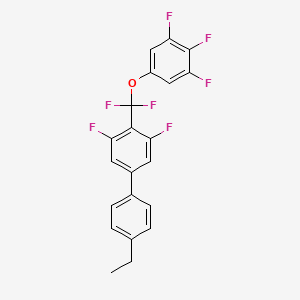
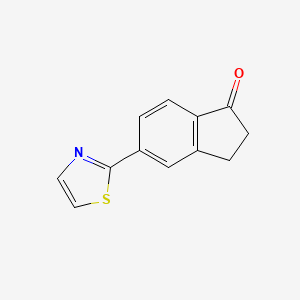
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
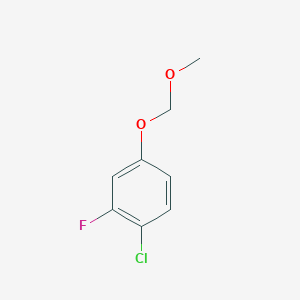
![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

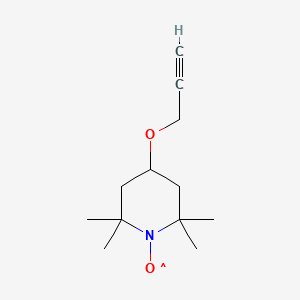
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
